

# Investigating the Antifibrotic Properties of AZD2389: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD2389  
Cat. No.: B15606120

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This technical guide provides an in-depth overview of the investigational antifibrotic properties of **AZD2389**, a potent and orally active inhibitor of Fibroblast Activation Protein (FAP).

**AZD2389** is currently under development by AstraZeneca for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying mechanisms and study designs.

## Core Mechanism of Action

**AZD2389** functions as a reversible and competitive inhibitor of FAP, a serine protease that is overexpressed on pathogenic fibroblasts in fibrotic tissues.<sup>[1][2]</sup> FAP is implicated in the progression of fibrosis through the cleavage of several proteins involved in extracellular matrix turnover and metabolism, such as  $\alpha$ 2-antiplasmin ( $\alpha$ 2-AP) and fibroblast growth factor 21 (FGF21).<sup>[1][2][3]</sup> By inhibiting FAP, **AZD2389** is proposed to prevent the degradation of these key substrates, thereby reducing fibrosis and improving liver health.<sup>[2][4]</sup>

## Preclinical Antifibrotic Efficacy

Significant preclinical evidence for the antifibrotic effects of **AZD2389** comes from a 29-week study in cynomolgus monkeys with diet-induced MASH.<sup>[1][3]</sup>

## Quantitative Preclinical Data Summary

Parameter	AZD2389 Treatment Group	Vehicle Control Group	p-value	Reference
Histological Improvement				
Improvement in Liver Fibrosis	16% of animals	5% of animals	p=0.01	[3]
Improvement in MASLD Activity Score	48% of animals	20% of animals	p=0.0008	[3]
Biomarker Modulation				
Increase in Intact $\alpha$ 2-Antiplasmin ( $\alpha$ 2-AP)	34%	6%	Not Reported	[3]
Increase in Intact/Total FGF21 Ratio (Week 4)	Statistically Significant Increase	No Significant Change	p=0.036	[3]
Increase in Intact/Total FGF21 Ratio (Week 29)	Statistically Significant Increase	No Significant Change	p=0.029	[2][3]
Reduction in Plasma Pro-C3	Statistically Significant Reduction	No Significant Change	p=0.0005	[2]
In Vitro Potency				
FAP IC50	0.08 nM	N/A	N/A	[2]
Murine Plasma FAP IC50	0.5 nM	N/A	N/A	[2]

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Cynomolgus

Plasma FAP

0.4 nM

N/A

N/A

[\[2\]](#)IC50

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## Preclinical Experimental Protocol: MASH Model in Cynomolgus Monkeys

Objective: To evaluate the therapeutic potential of **AZD2389** in a relevant animal model of MASH with fibrosis.

Model: Cynomolgus monkeys with diet-induced, biopsy-confirmed MASH (F1/F2 fibrosis stage).[\[1\]](#)

Study Design:

- Induction of MASH: Animals were fed a high-fat, high-sugar diet to induce MASH and liver fibrosis, confirmed by liver biopsy.
- Group Allocation: A total of 45 animals were randomized into two groups:
  - **AZD2389** group (n=25)
  - Vehicle control group (n=20)
- Dosing: **AZD2389** or a matching vehicle was administered orally for 29 weeks.[\[1\]](#)[\[3\]](#)
- Monitoring: Throughout the study, the following parameters were monitored:
  - FAP activity
  - Compound exposure
  - Levels of intact  $\alpha$ 2-AP and FGF21
  - Safety and metabolic parameters
- Endpoint Analysis:

- Liver biopsies were collected at baseline and at the end of the treatment period.
- Histological changes were scored by an expert pathologist using the NASH CRN scoring criteria to assess improvements in NAFLD activity score and fibrosis.[1]

## Clinical Development Program

**AZD2389** has progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

## Summary of Clinical Trials

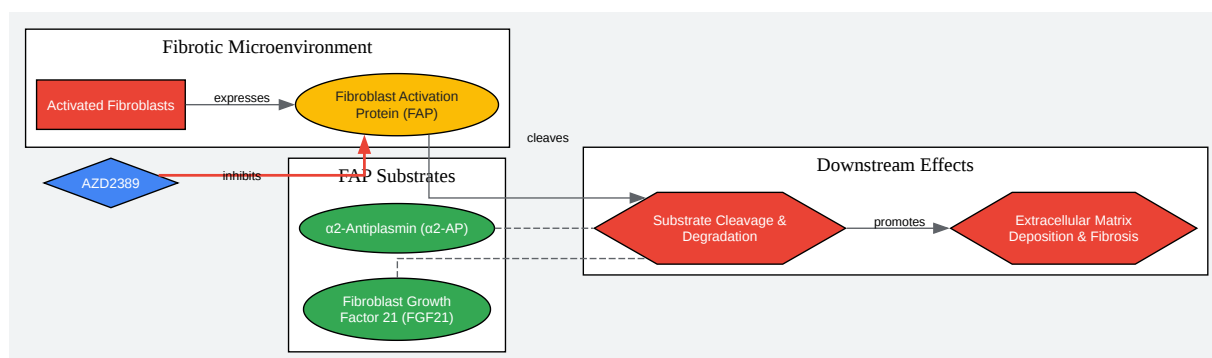
Trial Phase	Title/Objective	Status (as of late 2025)	Key Details	Reference
Phase I	A single and multiple ascending dose study to investigate safety, tolerability, pharmacokinetics, and pharmacodynamics of AZD2389 in healthy participants.	Completed	Single and multiple ascending oral doses were administered to healthy volunteers.	<a href="#">[5]</a> <a href="#">[6]</a>
Phase I	A study to assess the safety and tolerability of AZD2389 in individuals with varying levels of liver impairment.	Ongoing	Single dose administration to participants with normal liver function and mild, moderate, or severe liver impairment.	<a href="#">[7]</a>
Phase I (PET Study)	To assess changes in liver uptake of <sup>68</sup> Ga-FAPI-46 following single oral doses of AZD2389 in patients with advanced liver fibrosis.	Ongoing	Open-label, non-randomized study to measure FAP occupancy in the liver.	<a href="#">[8]</a>
Phase IIa	To evaluate the safety,	Completed	Randomized, single-blind,	<a href="#">[9]</a> <a href="#">[10]</a>

tolerability, PK,  
and explore the  
PD effects of  
AZD2389 in  
participants with  
liver fibrosis and  
compensated  
cirrhosis.

placebo-  
controlled study.

## Visualizing the Science of AZD2389

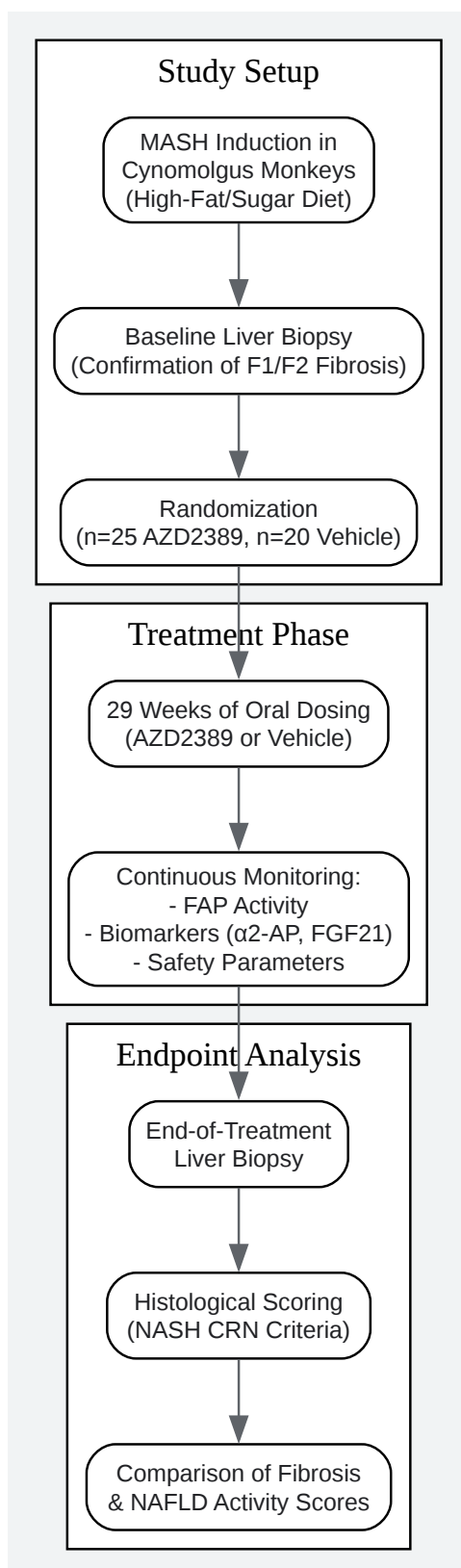
### Signaling Pathway and Mechanism of Action



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Caption: Proposed mechanism of action for **AZD2389** in mitigating fibrosis.

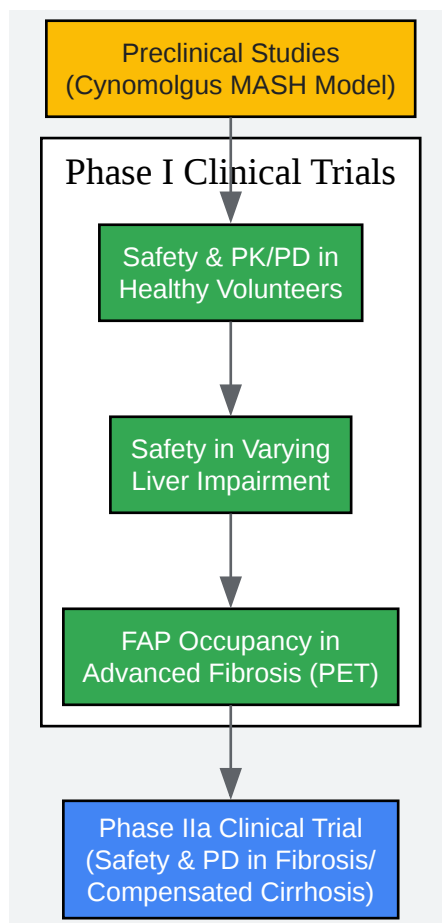
## Preclinical Study Workflow



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Caption: Experimental workflow for the preclinical evaluation of **AZD2389**.

## Clinical Development Pathway



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Caption: Developmental progression of **AZD2389** from preclinical to clinical stages.

## Conclusion

**AZD2389** has demonstrated promising antifibrotic properties in a preclinical model of MASH by inhibiting FAP and modulating key biomarkers associated with fibrosis. The ongoing and completed clinical trials are crucial next steps in determining the safety, tolerability, and efficacy of this novel compound in patients with liver fibrosis. The data gathered from these studies will be instrumental in shaping the future of FAP inhibition as a therapeutic strategy for fibrotic diseases.



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